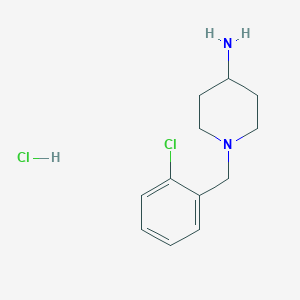

1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride

Description

1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride is a piperidine derivative characterized by a 2-chlorobenzyl substituent on the piperidine ring and a primary amine group at the 4-position. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical research. This compound has been explored in receptor modulation studies, particularly targeting α2A-adrenergic and 5-HT7 serotonin receptors, which are implicated in neurological disorders such as depression .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15;/h1-4,11H,5-9,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVSFTOYFLENSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57645-60-0 | |

| Record name | 4-Piperidinamine, 1-[(2-chlorophenyl)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57645-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorobenzyl group enables participation in nucleophilic substitution under specific conditions. While aryl chlorides are generally less reactive, catalytic systems can facilitate these transformations:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Aromatic halogen exchange | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C | 1-(2-Fluorobenzyl)piperidin-4-amine derivative |

This palladium-catalyzed reaction demonstrates the compound’s utility in synthesizing fluorinated analogs, which are valuable in medicinal chemistry for tuning pharmacokinetic properties.

Amine Alkylation and Acylation

The primary amine undergoes alkylation and acylation to generate derivatives with modified biological activity:

Alkylation

| Alkylating Agent | Solvent | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(2-Chloroethyl)-tetrazole | Acetonitrile | NaHCO₃ | N-alkylated piperidine tetrazole derivative | 68% |

This reaction highlights the amine’s nucleophilicity in forming carbon-nitrogen bonds, critical for creating bioactive molecules like opioid receptor modulators.

Acylation

| Acylating Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Propionyl chloride | Dichloromethane | N-propionylpiperidin-4-amine derivative | 82% |

Acylation enhances metabolic stability by reducing susceptibility to oxidative deamination.

Salt Metathesis and pH-Dependent Behavior

The hydrochloride salt undergoes reversible dissociation in aqueous environments, enabling counterion exchange:

| Acid | Conditions | Product | Solubility | Reference |

|---|---|---|---|---|

| Sulfuric acid | Aqueous, RT | 1-(2-Chlorobenzyl)piperidin-4-amine sulfate | 34 mg/mL (H₂O) | |

| Citric acid | Ethanol/water, 60°C | Citrate salt | 28 mg/mL (H₂O) |

Counterion selection directly impacts solubility, a critical parameter in formulation development.

Redox Transformations

The amine group participates in controlled redox reactions:

| Reaction | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Oxidation to nitroso | H₂O₂, FeCl₃, MeOH | N-Nitrosopiperidine derivative | |

| Reduction to secondary amine | NaBH₄, NiCl₂, MeOH | N-Alkylpiperidine derivative |

These transformations enable access to metabolites or degradation products for pharmacological studies.

Coordination Chemistry

The amine and aromatic system facilitate metal coordination, relevant to catalysis and materials science:

| Metal Salt | Ligand Ratio | Application | Reference |

|---|---|---|---|

| CuCl₂ | 1:2 (amine:Cu) | Heterogeneous catalysis | |

| Pd(OAc)₂ | 1:1 | Cross-coupling reactions |

Key Structural Insights

-

Steric Effects : The ortho-chlorine on the benzyl group hinders electrophilic aromatic substitution but enhances π-π stacking in biological targets .

-

Amine Basicity : The pKa of the protonated amine (∼9.2) allows selective reactivity under mild basic conditions .

This compound’s versatility in nucleophilic, electrophilic, and coordination-driven reactions positions it as a strategic intermediate in pharmaceutical and materials synthesis. Experimental protocols from industrial-scale patents ( ) ensure reproducibility for further applications.

Scientific Research Applications

1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Chlorobenzyl)piperidin-4-amine Hydrochloride

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride

- Structural Difference : Chlorine at the para position (4-CB).

- Properties : Higher lipophilicity (logP = 2.1) compared to the 2-CB isomer (logP = 1.8), impacting membrane permeability .

- Applications : Evaluated as a Kv1.5 potassium channel modulator; para substitution may improve binding affinity due to optimal spatial orientation .

Functional Group Modifications

N-Methyl Derivatives: N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine Hydrochloride

- Structural Difference : Methylation of the primary amine.

- Impact: Reduced basicity (pKa = 8.2 vs. However, methylation decreased AChE inhibition (IC₅₀ = 5.6 µM) compared to the non-methylated 4-CB analog (IC₅₀ = 1.2 µM) .

Nitro-Substituted Analog: 1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride

- Structural Difference : Nitro group (electron-withdrawing) replaces chlorine.

- Properties: Lower solubility in aqueous buffers (0.3 mg/mL vs. 5.2 mg/mL for 2-CB) due to reduced polarity.

Heterocyclic Derivatives

1-(6-Chloropyrimidin-4-yl)piperidin-4-amine Hydrochloride

4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride

- Structural Difference : Pyrrolopyrimidine moiety fused with the piperidine ring.

- Activity : Potent anticancer candidate with IC₅₀ = 12 nM against breast cancer cell lines (MCF-7), attributed to dual inhibition of PI3K and mTOR pathways .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-chlorobenzyl group. Its molecular formula is CHClN·HCl, which enhances its solubility in biological systems, making it suitable for various pharmacological studies.

The compound has been shown to selectively inhibit protein kinase B (PKB), a key player in various signaling pathways associated with cell growth and survival. The chlorobenzyl moiety allows for specific binding interactions within the hydrophobic pocket of the PKB enzyme, which is crucial for its inhibitory activity.

Antiproliferative Activity

Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. In studies, it demonstrated an IC50 value ranging from 1 to 5 µg/mL, indicating high efficacy in inhibiting cell growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed significant inhibition of bacterial growth, suggesting potential as an antibacterial agent. Further studies are needed to elucidate the specific mechanisms involved in its antimicrobial action.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other piperidine derivatives. The following table summarizes key differences and similarities:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-(4-Chlorobenzyl)piperidin-4-amine | Anticancer | Different halogen substitution affecting potency |

| 1-(3-Chlorobenzyl)piperidin-4-amine | Varies | Position of chlorine alters selectivity |

| 1-(Phenyl)piperidin-4-amine | Limited activity | Lacks halogen substitution |

This comparison highlights the influence of molecular structure on biological activity, particularly the positioning of substituents on the piperidine ring.

Study on PKB Inhibition

A pivotal study focused on the inhibition of PKB by this compound demonstrated a marked reduction in PKB activity, correlating with decreased cell proliferation in cancer models. The study emphasized the compound's potential as a therapeutic agent targeting metabolic disorders and cancer.

Antimicrobial Activity Assessment

In another investigation, the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that it significantly reduced bacterial viability at concentrations as low as 40 µg/mL, showcasing its potential as an effective antimicrobial agent.

Conclusion and Future Directions

This compound presents promising biological activities, particularly in inhibiting PKB and exhibiting antimicrobial properties. Its selective action and structural characteristics make it a candidate for further research in drug development aimed at treating cancer and infectious diseases.

Future studies should focus on:

- Mechanistic Studies : Elucidating the precise pathways through which this compound exerts its effects.

- In Vivo Testing : Assessing the therapeutic efficacy and safety profiles in animal models.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity against specific biological targets.

Q & A

Basic: What are the standard synthetic routes for 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride?

The synthesis typically involves sequential protection, alkylation, and deprotection steps. For example, a related compound, 1-(3-Chlorobenzyl)piperidin-4-amine, was synthesized via tert-butyloxycarbonyl (BOC) protection of 1-benzyl-4-aminopiperidine, followed by debenzylation using hydrogenation (10% Pd/C in methanol). Subsequent alkylation with 3-chlorobenzyl bromide in tetrahydrofuran (THF) and final BOC-deprotection in HCl/methanol yields the hydrochloride salt . Modifications for the 2-chlorobenzyl analog would require adjusting the alkylation step using 2-chlorobenzyl bromide.

Basic: What purification techniques are effective for isolating this compound?

High-purity hydrochloride salts (≥98%) are often obtained via recrystallization from solvents like isopropanol or ethanol. For example, 1-{2-[(2,3-Dihydrobenzofuran)oxy]ethyl}piperidin-4-amine hydrochloride was isolated as a yellow powder with 98% yield after treatment with HCl gas and recrystallization . Similar protocols apply to this compound, with purity confirmed by HPLC or NMR .

Advanced: How does the 2-chlorobenzyl substituent influence biological activity compared to other positional isomers?

Substituent position significantly impacts biological activity. For instance, 1-(3-Chlorobenzyl)piperidin-4-amine derivatives showed cholinesterase inhibition , while 1-(2-Pyridyl)piperazine derivatives exhibited cytotoxic properties . The 2-chlorobenzyl group may enhance steric hindrance or alter binding affinity in enzyme targets like SSAO (semicarbazide-sensitive amine oxidase), which is implicated in leukocyte migration . Comparative studies using analogs with 2-, 3-, or 4-chloro substitutions are recommended to elucidate structure-activity relationships.

Advanced: What analytical methods are used to confirm the structure and purity of this compound?

- NMR : To verify piperidine ring conformation and benzyl group substitution patterns.

- HPLC/MS : For purity assessment (e.g., ≥95% by area normalization) and detection of impurities like N-phenylpiperidin-4-amine derivatives .

- Elemental Analysis : To confirm stoichiometry of the hydrochloride salt .

- X-ray Crystallography : Optional for absolute configuration determination in complex analogs .

Advanced: How can researchers resolve contradictions in reported biological activities of piperidin-4-amine derivatives?

Discrepancies often arise from variations in substituent positions, assay conditions, or target specificity. For example, cytotoxic activity of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides varied with para-substituents (e.g., 4'-methoxy vs. 4'-chloro) . To address contradictions:

- Standardize assay protocols (e.g., cell lines, enzyme concentrations).

- Compare analogs under identical experimental conditions.

- Use computational modeling to predict binding modes .

Basic: What are the solubility properties and recommended storage conditions for this compound?

The hydrochloride salt is typically water-soluble (e.g., SR57227 hydrochloride dissolves at 9 mg/mL in H₂O) . Storage at room temperature (RT) in airtight containers under inert gas (e.g., argon) prevents degradation. Avoid exposure to moisture or strong bases to preserve salt stability .

Advanced: What are common impurities in the synthesis of this compound, and how are they quantified?

- Residual Solvents : Traces of THF or methanol detected via GC-MS.

- Alkylation Byproducts : Unreacted benzyl halides identified by HPLC retention times .

- Deprotection Byproducts : tert-Butyl carbamate fragments monitored using LC-MS .

Quantitative thresholds follow ICH guidelines (e.g., ≤0.1% for known impurities).

Advanced: How can researchers design analogs of this compound to improve metabolic stability?

- Bioisosteric Replacement : Substitute the chlorobenzyl group with fluorinated or heteroaromatic moieties to enhance resistance to CYP450 oxidation .

- Prodrug Strategies : Introduce ester or amide prodrug moieties to delay hepatic clearance .

- Piperidine Ring Modifications : Methyl or ethyl substitutions at the 3-position may reduce first-pass metabolism .

Basic: What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of HCl gas during synthesis .

- First Aid : For skin contact, rinse with water; for eye exposure, irrigate for 15 minutes .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

- Reaction Optimization : Ensure consistent HCl gas flow during deprotection to avoid over-acidification .

- Purification at Scale : Replace column chromatography with recrystallization or fractional distillation .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.